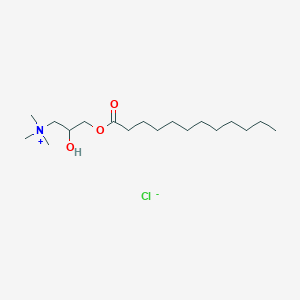
Lauroyl PG-trimonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lauroyl PG-trimonium chloride is a useful research compound. Its molecular formula is C18H38ClNO3 and its molecular weight is 352 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Composition and Properties
Lauroyl PG-trimonium chloride consists of lauric acid (a fatty acid), propylene glycol, and a trimethyl ammonium salt. This composition imparts several functional attributes, including conditioning, antistatic effects, and emulsification capabilities.
| Property | Specification |
|---|---|
| Appearance | Colorless to pale yellow liquid |
| Solid Content | 29-31% |
| pH Value | 5-8 |
| Free Fatty Acids | 1.2% Max |
| Burn Residue | 0.15% Max |
Hair Care
- Conditioners : this compound is primarily used in hair conditioners due to its excellent conditioning properties. It enhances hair manageability by reducing tangling and frizz.
- Shampoos : In shampoos, it improves the detangling effect, leaving hair smooth and shiny while providing moisture retention.
Skin Care
- Moisturizers : The compound's conditioning properties extend to skin care products, where it improves texture and feel.
- Creams and Lotions : It contributes to a smooth application and enhances the overall sensory experience of the product.
Scientific Research Applications
This compound has been the subject of various scientific studies focusing on its safety and efficacy in cosmetic formulations.
Safety Assessments
Research conducted by the Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of trimonium compounds, including this compound. The findings indicate that while some irritation may occur at high concentrations, it is generally safe for use in cosmetics when formulated correctly .
Efficacy Studies
Studies have demonstrated that this compound significantly improves hair texture and reduces static electricity, making it a preferred choice for enhancing product performance in both hair and skin care .
Case Studies
- Hair Conditioning Efficacy : A study published in the Journal of Cosmetic Science highlighted that formulations containing this compound resulted in a measurable increase in hair softness and reduced static when compared to control formulations without this ingredient .
- Skin Texture Improvement : In clinical trials assessing skin moisturizers, products containing this compound showed improved skin hydration levels and smoother texture after four weeks of consistent use .
Analyse Chemischer Reaktionen
Hydrolysis of Ester Bonds
The ester linkage in Lauroyl PG-trimonium chloride undergoes hydrolysis under acidic or alkaline conditions, yielding lauric acid and a trimethylammonium-containing alcohol.
-
Key Data :
Ion Exchange Reactions
The chloride counterion in the quaternary ammonium structure participates in ion exchange with other anions, particularly in formulations containing anionic surfactants or salts.
-
Research Findings :
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into volatile hydrocarbons, ammonia, and chlorinated compounds.
| Decomposition Pathway | Products |
|---|---|
| Cleavage of lauroyl chain | Dodecane, CO₂ |
| Degradation of quaternary ammonium | Trimethylamine, HCl |
-
Safety Data :
Complexation with Polymers
The cationic nature of this compound enables complexation with anionic polymers, altering rheological properties in cosmetic gels.
-
Example :
Reactivity in Formulation Contexts
Eigenschaften
CAS-Nummer |
53171-04-3 |
|---|---|
Molekularformel |
C18H38ClNO3 |
Molekulargewicht |
352 g/mol |
IUPAC-Name |
(3-dodecanoyloxy-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C18H38NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19(2,3)4;/h17,20H,5-16H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OMSDHVIUTLVVOF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |
Key on ui other cas no. |
53171-04-3 |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















